

cerivastatin creatinine kinase elevation clinical significance

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Compound Focus: Cerivastatin

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Frequently Asked Questions (FAQs)

- **What is the clinical significance of CK elevation in cerivastatin-treated subjects?** An elevation in serum CK levels indicates muscle damage. In clinical trials, even the 0.8 mg dose of **cerivastatin** was generally well-tolerated, with most adverse events being mild and transient [1]. However, a marked CK elevation, particularly to levels **exceeding 10 times the upper limit of normal (ULN)**, is a diagnostic indicator for **myopathy** and, if accompanied by myalgia and myoglobinuria, can progress to **rhabdomyolysis** [2] [3].
- **Are some subjects at higher risk for severe muscle toxicity?** Yes. Research has identified several key risk factors:
 - **Concomitant Medication:** The risk is profoundly increased with **gemfibrozil** co-administration. One case report documented a CK level of 124,880 U/L following this combination [4]. Cyclosporin and macrolide antibiotics may also increase risk [3].
 - **Genetic Predisposition:** Genetic variants in the **SLCO1B1** gene (e.g., rs4149056) are associated with reduced hepatic uptake of **cerivastatin**, leading to higher systemic exposure and an increased risk of rhabdomyolysis (OR: 1.89 per minor allele) [5].
 - **Other Factors:** Advanced age, renal impairment, and hypothyroidism are also known risk factors for statin-induced myotoxicity [3].

- **How does cerivastatin's CK-elevating effect compare to other statins?** **Cerivastatin** appears to have a higher propensity to elevate muscle enzymes. One clinical study directly compared it to other statins and found that **cerivastatin** caused a statistically significant elevation in CK and AST, with more than a three-fold rise in CK occurring only in the **cerivastatin** group [6].

Quantitative Data Summary

The table below summarizes key quantitative findings on **cerivastatin** and CK elevation from the literature.

Study Type	Dosage	CK Elevation Findings	Additional Notes	Source
Clinical Trial	0.8 mg / day	One patient had asymptomatic CK elevation to 8x ULN ; resolved after treatment.	Generally well-tolerated; no discontinuations.	[1]
Case Report	0.3 mg / day + Gemfibrozil	CK peaked at 124,880 U/L ; severe, near-paralytic weakness.	Highlights dangerous interaction with gemfibrozil.	[4]
Post-Marketing Data	Various	CK >10x ULN in 0.29% - 0.47% of patients. Myopathy in <0.2% .	Pooled safety data from clinical trials.	[4] [3]
Comparative Study	Not Specified	Statistically significant higher elevation of CK vs. other statins.	3-fold CK elevation incidence: p=0.02 vs. other statins.	[6]

Experimental Protocols for Investigation

For researchers studying the mechanisms of **cerivastatin**-induced myotoxicity, here are detailed methodologies from the literature.

Protocol 1: In Vivo Rat Model of Muscle Toxicity

This protocol is useful for studying the histological progression and fiber-type specificity of muscle damage [7].

- **1. Animal Model:** Young male F344 rats.
- **2. Dosing:** Administer **cerivastatin** via diet at a concentration of **20 ppm**, which corresponds to an intake of approximately **2 mg/kg/day**.
- **3. Timeline:** Conduct the study over **10 days**.
- **4. Clinical Observations:** Monitor daily for clinical symptoms such as weakness in the hind limbs, staggering gait, and reduced body weight.
- **5. Biomarker Analysis:** Measure **plasma Creatine Kinase activity** at regular intervals (e.g., daily from day 6).
- **6. Histopathological Examination:**
 - **Tissue Collection:** At sacrifice, collect type I fiber-predominant muscle (e.g., **soleus**) and type II fiber-predominant muscles (e.g., **extensor digitorum longus, tibialis anterior**).
 - **Light Microscopy:** Analyze for characteristic damage like fiber hypercontraction (opaque fibers) and necrosis.
 - **Electron Microscopy:** Examine ultra-structural changes, including swollen mitochondria, autophagic vacuoles, disarray of myofibrils, and dilated sarcoplasmic reticulum.

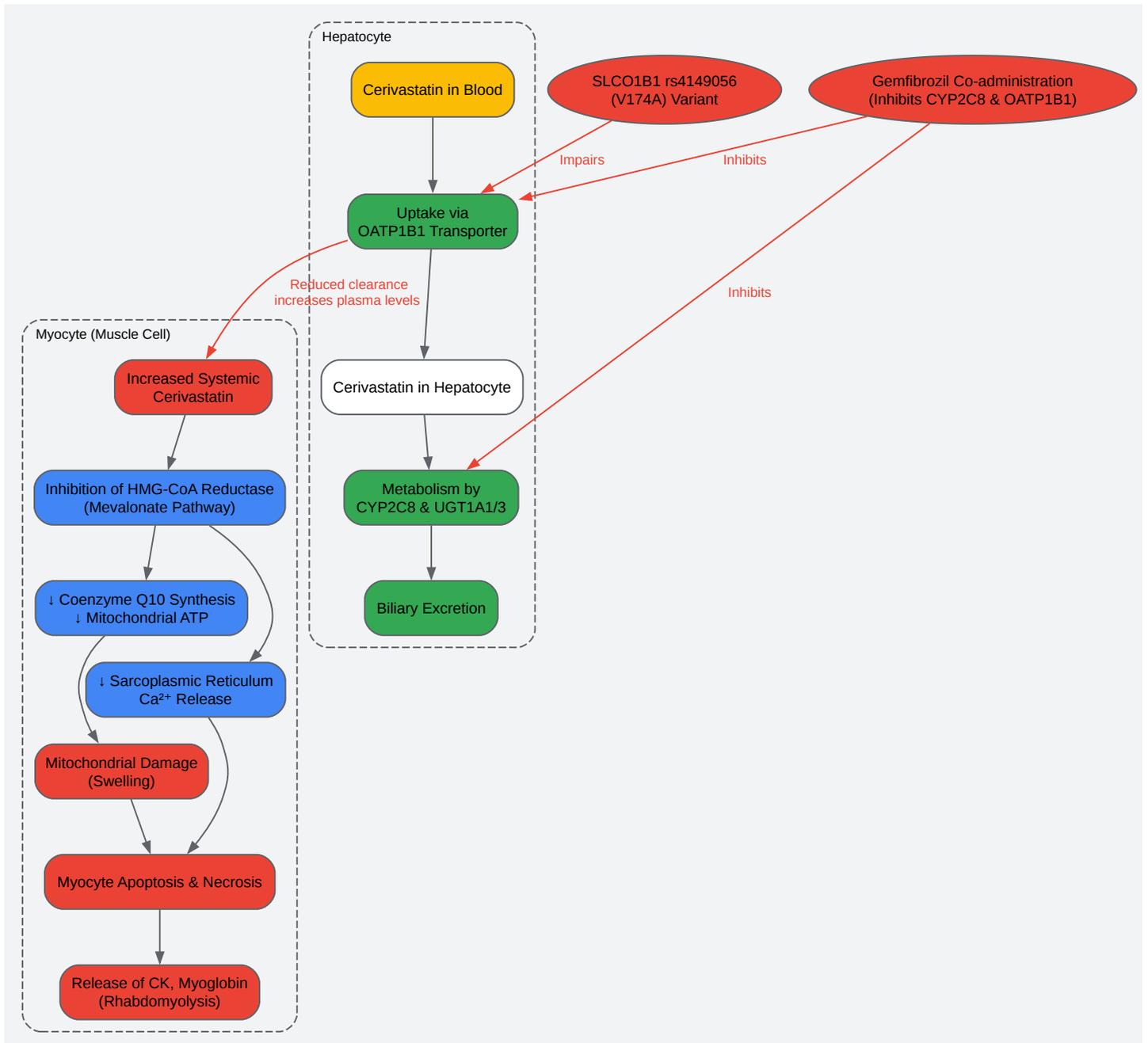
Protocol 2: In Vitro Transporter Uptake Assay

This protocol assesses how genetic variants affect the cellular uptake of **cerivastatin**, a key mechanism behind systemic exposure and toxicity risk [5].

- **1. Cell Line:** Use stable **HEK293 (Human Embryonic Kidney)** cells.
- **2. Transfection:** Engineer one cell line to express the reference (wild-type) **OATP1B1 transporter** and another to express the variant transporter (e.g., **SLCO1B1 rs4149056, p.Val174Ala**).
- **3. Assay:** Expose both cell lines to **cerivastatin**.
- **4. Measurement:** Quantify the intracellular accumulation of **cerivastatin** over time.
- **5. Data Analysis:** Compare the uptake rate or total accumulation in variant-expressing cells versus reference-expressing cells. The study found the variant reduced **cerivastatin** transport by **40%** ($p < 0.001$) [5].

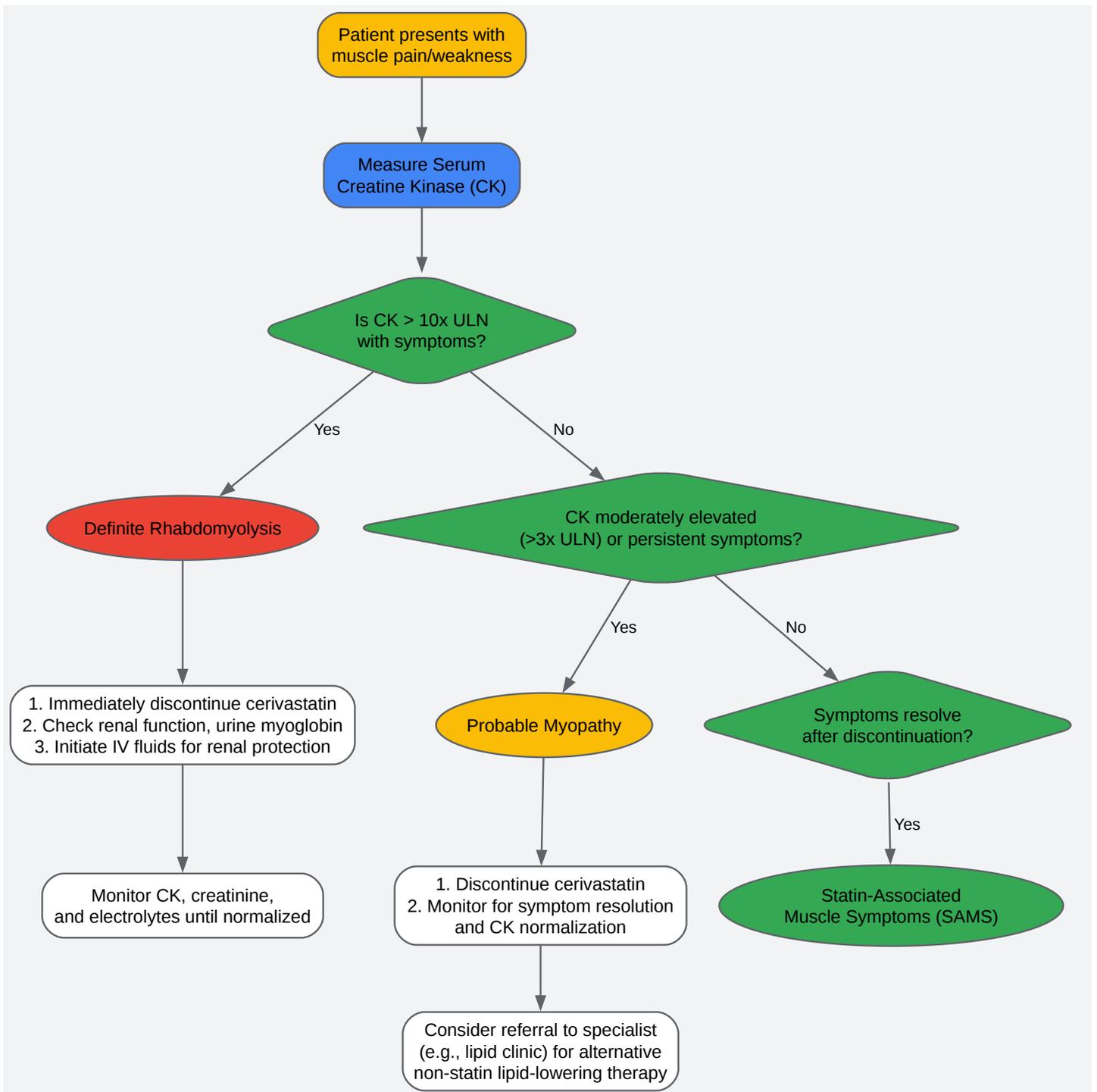
Mechanisms & Pathways

The following diagrams illustrate the key cellular and genetic pathways involved in **cerivastatin**-induced muscle toxicity, integrating information from the search results.



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*Mechanisms of **Cerivastatin**-Induced Muscle Toxicity*



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Clinical Management of Suspected Toxicity

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